4-Hydroxy-1-(1H-indol-1-yl)butan-1-one
Description
Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry
The indole nucleus is a preeminent heterocyclic scaffold in the realm of organic and medicinal chemistry. nih.govlemandou.com This bicyclic aromatic structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of numerous natural products, including alkaloids, and is integral to the structure of essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. chemicalbook.com Its structural versatility allows it to engage in a wide array of chemical reactions, making it a valuable building block for designing complex molecules. researchgate.netmdpi.com
In the pharmaceutical industry, indole derivatives are recognized for their extensive range of biological activities. mdpi.com The indole framework is present in a multitude of commercially available drugs with applications spanning oncology, infectious diseases, and inflammatory conditions. researchgate.net For instance, compounds like indomethacin (B1671933) leverage the indole core to exert anti-inflammatory effects, while other derivatives have been developed as potent agents against cancer, microbial infections, and neurodegenerative diseases. researchgate.netmdpi.com The ability to modify the indole ring at various positions enables chemists to fine-tune the pharmacological profile of these molecules, leading to the discovery of novel therapeutics with enhanced efficacy. chemicalbook.comresearchgate.net
Overview of Hydroxyketone Motifs in Chemical Synthesis and Biological Systems
The hydroxyketone functional group, which consists of a ketone and a hydroxyl group, is another fundamentally important motif in chemistry. wikipedia.org These compounds, often called ketols, are classified based on the relative position of the hydroxyl group to the carbonyl. The two primary classes are α-hydroxy ketones (acyloins) and β-hydroxy ketones (aldols), which are key intermediates and products in many foundational organic reactions. wikipedia.org α-Hydroxy ketones, for example, are central to benzoin-type condensation reactions and can be synthesized through various oxidative pathways.
Hydroxyketones are not only versatile synthetic intermediates but are also found in numerous biologically active molecules and natural products. They serve as crucial building blocks for preparing more complex structures such as amino alcohols and diols. The dual functionality of a nucleophilic hydroxyl group and an electrophilic carbonyl center within the same molecule allows for a diverse range of subsequent chemical transformations. This reactivity profile makes them valuable synthons for constructing intricate molecular architectures required for pharmaceuticals and other fine chemicals.
Contextualization of 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one within Structurally Related Chemical Entities
This compound belongs to the family of N-acylindoles, featuring a four-carbon chain with a terminal hydroxyl group. Its structure is distinct from the more commonly studied C3-substituted indoles. For instance, the reaction of indole with γ-butyrolactone typically yields indole-3-butyric acid, where the butyric acid moiety is attached to the C3 position of the indole ring, not the nitrogen atom. lemandou.comchemicalbook.com
The target molecule can be compared to other hydroxyketones and indole derivatives to predict its chemical behavior. For example, 4-hydroxy-1-phenylbutan-1-one shares the same hydroxyketone chain but features a phenyl ring instead of an indole. This analog provides a reference for the reactivity of the side chain. Conversely, molecules like 4-hydroxyindole (B18505) offer insight into the properties of the indole core when substituted at the 4-position of the benzene ring. The synthesis of related structures, such as 1-Toluene-sulfonyl-3-[(3'-hydroxy-5'-substituted)-gamma-butyrolactone]-indoles, highlights methods for creating complex indole derivatives containing hydroxylated side chains, although again at the C3 position. nih.gov
The synthesis of the specific N-acylindole structure of this compound would likely require the N-acylation of indole with a protected 4-hydroxybutyric acid derivative, followed by deprotection. The use of protecting groups is common in such syntheses to prevent the hydroxyl group from interfering with the acylation reaction. wikipedia.org
Table 1: Properties of Structurally Related Compounds This interactive table provides data on compounds structurally related to this compound to provide context.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Reference |
|---|---|---|---|---|
| 4-Hydroxy-1-phenylbutan-1-one | C₁₀H₁₂O₂ | 164.20 | Phenyl group instead of indole. | |
| 4-Hydroxyindole | C₈H₇NO | 133.15 | Hydroxyl on indole ring, no side chain. | |
| Indole-3-butyric acid | C₁₂H₁₃NO₂ | 203.24 | Butyric acid at C3, not N1; carboxyl instead of hydroxyl/ketone. | chemicalbook.com |
| 4-Hydroxybutan-2-one | C₄H₈O₂ | 88.11 | A simple β-hydroxy ketone with no aromatic ring. |
Research Rationale and Scope for Academic Inquiry into the Compound Class
The academic inquiry into indole-containing hydroxyketones like this compound is driven by several factors. The combination of a highly bioactive indole scaffold with a synthetically versatile hydroxyketone motif suggests that this class of compounds could be a source of novel chemical entities with interesting biological or material properties.
The primary research rationale is twofold:
Synthetic Exploration: Developing efficient and regioselective methods to synthesize N-acylated indoles with functionalized side chains is a significant challenge in organic chemistry. Research in this area would focus on overcoming hurdles such as the protection and deprotection of the hydroxyl group and controlling acylation at the N1 position versus the C3 position. wikipedia.org
Pharmacological Potential: Given the wide-ranging activities of indole derivatives, new compounds in this class are promising candidates for biological screening. researchgate.netmdpi.com The flexible hydroxyketone chain could act as a linker to other pharmacophores or interact with biological targets, potentially leading to the discovery of new therapeutic agents.
The scope of academic inquiry would involve the design and synthesis of a library of related compounds, systematic evaluation of their chemical properties, and screening for biological activity across various assays, such as anticancer, antimicrobial, or anti-inflammatory tests. nih.gov Such studies would contribute to a deeper understanding of the structure-activity relationships within this unique class of molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
651712-32-2 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-hydroxy-1-indol-1-ylbutan-1-one |
InChI |
InChI=1S/C12H13NO2/c14-9-3-6-12(15)13-8-7-10-4-1-2-5-11(10)13/h1-2,4-5,7-8,14H,3,6,9H2 |
InChI Key |
HHYXBBBGMKVGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)CCCO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxy 1 1h Indol 1 Yl Butan 1 One and Its Derivatives
Strategies for the Construction of the Indole-Butanone Core
The formation of the fundamental indole-butanone skeleton is the initial critical step in the synthesis of the target compound and its derivatives. This can be achieved through various methods, with acylation reactions of the indole (B1671886) nucleus being the most direct approach.
Acylation Reactions Involving Indole Nucleophiles
The direct acylation of the indole nitrogen is a primary strategy for forging the N-C(O) bond of the butanone side chain. Given the ambident nucleophilic character of the indole ring, with reactivity at both the N1 and C3 positions, achieving selective N-acylation is a key challenge.
One effective method involves the use of a pre-lithiated indole, which is then reacted with an appropriate acylating agent. For instance, treatment of indole with a strong base like n-butyllithium generates the indolyl anion, which can then react with a suitable butanoyl derivative.
A noteworthy approach utilizes thioesters as the acyl source for a chemoselective N-acylation of indoles. In a documented example, the reaction of 3-methyl-1H-indole with S-methyl butanethioate in the presence of cesium carbonate (Cs₂CO₃) in xylene at 140 °C afforded 1-(3-methyl-1H-indol-1-yl)butan-1-one in a 62% isolated yield. nih.gov This method demonstrates good functional group tolerance and provides a stable alternative to more reactive acyl chlorides. nih.gov
Table 1: N-Acylation of 3-Methyl-1H-indole with S-Methyl Butanethioate
| Entry | Acyl Source | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62 |
Alternatively, direct N-acylation of indole with carboxylic acids can be achieved using boric acid as a catalyst. This method avoids the need for pre-activated carboxylic acid derivatives, offering a more atom-economical route. The reaction of indole with a carboxylic acid in the presence of boric acid in a high-boiling solvent like mesitylene (B46885) under reflux with a Dean-Stark trap to remove water can provide the N-acylindole.
Friedel-Crafts acylation presents another potential route, although it typically favors C3-acylation of the indole ring. However, by employing an N-protected indole, such as 1-(phenylsulfonyl)indole, the acylation can be directed to the C3 position, and subsequent removal of the protecting group can provide the 3-acylindole. acs.orgthieme-connect.com While not a direct route to the N1-acylated target, this methodology is crucial for the synthesis of isomeric structures.
Ring-Opening and Rearrangement Approaches
Ring-opening reactions of cyclic precursors offer an alternative strategy for constructing the butanone side chain. The use of γ-butyrolactone as a four-carbon building block is an attractive option. However, the direct reaction of the indolyl anion with γ-butyrolactone has been shown to result in attack at the C2 position of the indole ring, leading to the formation of 4-(indol-2-yl)-4-oxobutanal derivatives rather than the desired N1-acylated product. Furthermore, the ring-opening polymerization of γ-butyrolactone is thermodynamically challenging under many conditions, which can limit its utility in direct acylation reactions. icm.edu.pl
Rearrangement reactions, such as the Heyns and Claisen rearrangements, are powerful tools in indole chemistry for achieving structural diversity. rsc.orgrsc.org An interrupted Heyns rearrangement, for example, has been utilized for the regioselective synthesis of 2- and 3-acylindoles from ortho-acylanilines and α-hydroxycarbonyl compounds. rsc.org While these methods are elegant, their direct application to form the specific 1-(butan-1-one) substituent on the indole nitrogen from simple precursors is not straightforward and would likely require significant substrate engineering.
Stereoselective and Regioselective Introduction of the C4 Hydroxyl Group
Once the indole-butanone core is established, the introduction of the hydroxyl group at the C4 position of the butanoyl chain is the next synthetic hurdle. Achieving both regioselectivity and, if desired, stereoselectivity is paramount.
Direct Hydroxylation Methodologies
The direct hydroxylation of the terminal methyl group of 1-(1H-indol-1-yl)butan-1-one presents a significant challenge due to the unactivated nature of the C-H bonds. However, advances in oxidation chemistry offer potential solutions. Oxidizing agents like methyl(trifluoromethyl)dioxirane (B1250162) (TFD) have been shown to hydroxylate unactivated C-H bonds under mild conditions. nih.gov The chemoselectivity of such reagents can be influenced by the presence of other functional groups and protecting groups within the molecule. For instance, in peptide chemistry, the presence of a Boc protecting group can direct oxidation to the N-terminus, while an acetyl protecting group can lead to side-chain hydroxylation. nih.gov This suggests that careful selection of protecting groups on the indole nitrogen could potentially direct hydroxylation to the butanoyl side chain.
Another strategy involves the use of hypervalent iodine reagents, which are known to be effective terminal oxidants in certain transformations, such as the Wacker-type oxidation of terminal olefins to methyl ketones. researchgate.net While not a direct hydroxylation, this points to the potential for related oxidative functionalizations.
Reductive and Oxidative Approaches to Hydroxyl Functionalization
A more common and predictable approach to introducing the C4-hydroxyl group involves starting with a precursor that already contains a suitable functional group at that position, which can then be converted to the desired alcohol.
A two-step sequence involving acylation with a 4-halobutanoyl chloride followed by nucleophilic substitution is a viable route. For example, N-acylation of indole with 4-chlorobutanoyl chloride would yield 4-chloro-1-(1H-indol-1-yl)butan-1-one. Subsequent treatment with a hydroxide (B78521) source, such as sodium hydroxide, would then displace the chloride to afford the target 4-hydroxy-1-(1H-indol-1-yl)butan-1-one.
For the stereoselective synthesis of the chiral alcohol, a reductive approach starting from a 4-oxo precursor is often employed. This would involve the synthesis of 1-(1H-indol-1-yl)butane-1,4-dione. The selective reduction of the C4-keto group in the presence of the C1-keto group can be achieved using a variety of stereoselective reducing agents.
Table 2: Potential Stereoselective Reducing Agents for 1-(1H-indol-1-yl)butane-1,4-dione
| Reducing Agent | Expected Stereoselectivity | Notes |
| (R)- or (S)-CBS Reagent | High enantioselectivity | Corey-Bakshi-Shibata reduction, typically for ketones. |
| Chiral Borane Reagents | Good to excellent enantioselectivity | e.g., Alpine Borane®, (R)- or (S)-BINAL-H. |
| Asymmetric Transfer Hydrogenation | High enantioselectivity | Utilizes chiral ruthenium or rhodium catalysts. |
The choice of reducing agent would be critical in controlling the stereochemistry of the resulting hydroxyl group.
Functional Group Interconversions and Derivatization Strategies
The synthetic utility of this compound is enhanced by the potential for further functionalization of both the indole ring and the butanoyl side chain. The hydroxyl group itself can be a handle for various transformations. For instance, it can be converted into a better leaving group, such as a tosylate or mesylate, to allow for nucleophilic substitution, leading to a wide range of derivatives.
The indole nucleus can also be further functionalized. For example, electrophilic substitution reactions, such as halogenation or nitration, can be performed on the indole ring, with the position of substitution being influenced by the electronic nature of the N-acyl group.
Modifications of the Butanone Moiety
The construction of the butanone side chain at the N-1 position of the indole ring is a key transformation. A common strategy involves the Friedel-Crafts acylation of the protected 4-hydroxyindole (B18505) with a suitable acylating agent.
A plausible route to introduce the butanone chain involves using 4-chlorobutanoyl chloride. This reagent can be synthesized from γ-butyrolactone by reaction with thionyl chloride, often using a catalyst like zinc chloride or a mixed catalyst system. patsnap.comgoogle.com The N-acylation of the protected 4-hydroxyindole with 4-chlorobutanoyl chloride would yield an intermediate, 1-(4-(tert-butyldimethylsilyloxy)-1H-indol-1-yl)-4-chlorobutan-1-one.
The subsequent modification of this intermediate is crucial to introduce the desired hydroxyl group at the end of the butanoyl chain. This can be achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by a hydroxide source. However, direct substitution with hydroxide can be challenging and may lead to side reactions like elimination. A more controlled approach involves a two-step process:
Displacement with Acetate (B1210297): The chloro-intermediate can be reacted with a salt of acetic acid, such as sodium acetate or potassium acetate, in a suitable solvent like DMF. This Williamson ether synthesis-like reaction replaces the chlorine with an acetoxy group.
Hydrolysis of the Acetate: The resulting acetate ester can then be hydrolyzed under basic conditions, as described in the deprotection section (2.3.1), to yield the final 4-hydroxybutan-1-one moiety. This hydrolysis can often be performed concurrently with the deprotection of the phenolic hydroxyl group if an acetate protecting group was used.
This stepwise modification of the butanone moiety allows for the controlled introduction of the hydroxyl group, avoiding potential complications of direct substitution. Further derivatives can be synthesized by reacting the chloro-intermediate with other nucleophiles, such as amines or thiols, to introduce a variety of functional groups at the terminal position of the butanone chain.
Catalytic Systems and Reaction Condition Optimization in Synthesis
The efficiency of the synthesis of this compound and its derivatives is highly dependent on the choice of catalytic systems and the optimization of reaction conditions, particularly for the N-acylation step.
The N-acylation of indoles can be challenging due to the competing reactivity of the C-3 position. nih.gov However, selective N-acylation can be achieved under specific conditions.
Base-Catalyzed N-Acylation: A common method for N-acylation involves deprotonating the indole nitrogen with a strong base, followed by reaction with an acylating agent. Sodium hydride (NaH) is a frequently used base for this purpose, typically in an aprotic solvent like DMF or THF. google.com The resulting indolide anion is a potent nucleophile that readily attacks the acyl chloride.
Optimization of Reaction Conditions: The choice of base, solvent, and temperature is critical for maximizing the yield and selectivity of the N-acylation reaction. Studies on the N-acylation of substituted indoles have shown that bases like cesium carbonate (Cs₂CO₃) can be highly effective. For example, the reaction of 3-methyl-1H-indole with S-methyl butanethioate using Cs₂CO₃ in xylene at 140 °C provided the N-acylated product in good yield. chemicalbook.com The use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has also been reported to give excellent results in the acylation of 1-hydroxyindole (B3061041) intermediates. nih.gov
Metal-Catalyzed Systems: While less common for simple N-acylations, metal catalysts, particularly palladium, are extensively used in the synthesis of more complex indole derivatives. jlu.edu.cn These catalytic systems are more relevant for the synthesis of the 4-hydroxyindole precursor itself, through reactions like palladium-catalyzed cyclization of ortho-alkynyl anilines. chemicalbook.com For the N-acylation step, organocatalysis has emerged as a mild and efficient alternative. N-Heterocyclic carbenes (NHCs) have been shown to catalyze the oxidative N-acylation of indoles with aldehydes under ambient conditions, tolerating a wide range of functional groups. nih.gov
Table 2: Catalytic Systems and Conditions for N-Acylation of Indoles
| Indole Substrate | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Methyl-1H-indole | S-Methyl butanethioate | Cs₂CO₃ | Xylene | 140 | 62 | chemicalbook.com |
| 1H-Indole | Benzaldehyde | NHC (7), DBU | DCM | Room Temp | 92 | nih.gov |
| Indole | Acetic Anhydride | DBU | DME | Room Temp | - | nih.gov |
| 4-Hydroxyindole | alpha bromoalkanoic acid ester | NaH | DMF | - | - | google.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy would be the cornerstone for elucidating the precise structure of the molecule in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
The ¹H NMR spectrum would be expected to show distinct signals for the protons of the indole (B1671886) ring and the butan-1-one chain. The aromatic region would display characteristic multiplets for the indole protons. The aliphatic region would feature signals corresponding to the three methylene (B1212753) groups and the hydroxyl proton of the butan-1-one moiety. The chemical shifts and coupling patterns would provide initial evidence of their connectivity.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. This would include the carbonyl carbon, the carbons of the indole ring, and the aliphatic carbons of the side chain.
Table 1: Predicted ¹H NMR Data for 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Indole Protons | 6.5 - 8.5 | m | - |
| -CH₂- (C2) | ~2.0 | m | - |
| -CH₂- (C3) | ~3.0 | t | ~7.0 |
| -CH₂- (C4) | ~3.6 | t | ~6.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~170 |
| Indole Carbons | 100 - 140 |
| -CH₂- (C4) | ~60 |
| -CH₂- (C3) | ~35 |
To confirm the proposed structure, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the protons within the butyl chain and within the indole ring system.
HMQC (Heteronuclear Multiple Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away. Key correlations would be expected between the protons of the C3 methylene group and the carbonyl carbon (C1), and between the indole protons and the carbonyl carbon, definitively establishing the attachment of the butan-1-one chain to the indole nitrogen.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy would provide crucial information about the functional groups present in the molecule.
The FTIR spectrum would be expected to show characteristic absorption bands for the key functional groups.
Table 3: Predicted FTIR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (alcohol) | 3500 - 3200 | Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (ketone) | ~1700 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C-N stretch | 1350 - 1250 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak would confirm the elemental composition. The fragmentation pattern would likely involve cleavage of the butyl chain, providing further evidence for the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
No published studies containing High-Resolution Mass Spectrometry (HRMS) data for this compound were found. This analysis is crucial for determining the exact mass of a compound and confirming its elemental composition, but such findings have not been publicly reported for this molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
There is no available literature detailing the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. Therefore, information regarding its retention time, fragmentation patterns, and specific applications of this technique for its identification or quantification is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound has not been documented in scientific journals or databases. Consequently, data on its maximum absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*) are not available to be reported.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
No crystallographic data for this compound has been deposited in crystallographic databases or published in the literature. As a result, details on its single-crystal structure, bond lengths, bond angles, and intermolecular interactions in the solid state remain undetermined.
Computational and Theoretical Investigations of 4 Hydroxy 1 1h Indol 1 Yl Butan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of molecules. These methods are invaluable for predicting spectroscopic characteristics and understanding conformational preferences, thereby guiding experimental research.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). researchgate.net
The analysis of HOMO and LUMO energies is crucial for understanding the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests a higher reactivity. researchgate.net The MEP map provides a visual representation of the charge distribution, identifying nucleophilic (electron-rich, typically colored red or yellow) and electrophilic (electron-poor, typically colored blue) regions of the molecule. nih.gov For a molecule like 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be prominent nucleophilic sites. nih.gov
Table 1: Representative DFT-Calculated Properties for Indole Derivatives
| Property | Description | Typical Findings for Indole Scaffolds |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | The indole ring is planar, with bond lengths and angles influenced by substituents. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The indole ring system typically contributes significantly to the HOMO. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The LUMO is often distributed over the carbonyl group and the indole ring. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity. | Varies with substitution, influencing the molecule's electronic transitions and reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Negative potential is localized on heteroatoms like oxygen and nitrogen. nih.gov |
This table is illustrative and based on general findings for indole derivatives. Specific values would need to be calculated for this compound.
Ab initio quantum chemistry methods, while computationally more intensive than DFT, can provide highly accurate predictions of spectroscopic parameters. Time-dependent DFT (TD-DFT) is a common approach to predict electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions, researchers can correlate them with experimentally observed absorption bands. researchgate.net
Furthermore, vibrational frequencies (IR and Raman spectra) can be computed and compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. researchgate.net For this compound, key predicted vibrations would include the C=O stretch of the ketone, the O-H stretch of the alcohol, and various C-H and C-N stretches associated with the indole ring.
The flexible butan-1-one side chain of this compound allows for multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, or conformers, can have different potential energies.
For an acyclic chain like the one in the target molecule, key conformations include staggered and eclipsed forms. youtube.comlibretexts.org The staggered conformations are generally more stable (lower in energy) than the eclipsed conformations due to reduced torsional strain. libretexts.org In the case of the butanoyl chain, specific staggered conformations, known as anti and gauche, would exist. slideshare.netyoutube.com The anti conformation, where the largest groups are 180° apart, is typically the most stable. libretexts.org
The relative stability of different conformers is determined by factors like torsional strain (from eclipsing bonds) and steric strain (from non-bonded atoms being too close). slideshare.net Computational methods can map the potential energy surface as a function of dihedral angle rotation to identify the most stable conformers and the energy barriers between them.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are powerful tools for predicting how a molecule might interact with biological macromolecules, such as proteins.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used in drug discovery to identify potential biological targets and to understand the structural basis of ligand-receptor interactions. mdpi.comthesciencein.orgnih.gov
For a molecule like this compound, docking studies would involve placing the molecule into the binding site of a selected protein target. The docking algorithm then samples different conformations and orientations of the ligand, scoring them based on factors like intermolecular forces, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
Studies on various indole derivatives have shown their ability to bind to a wide range of protein targets, including enzymes like cyclooxygenases (COX), acetylcholinesterase, and various kinases. mdpi.comnih.govnih.gov The indole nucleus itself can participate in π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in the protein's active site. nih.gov The hydroxyl and carbonyl groups of the side chain in this compound would be prime candidates for forming hydrogen bonds with the protein, which are crucial for binding affinity. nih.gov
Table 2: Representative Docking Results for Indole Derivatives with Protein Targets
| Indole Derivative Class | Protein Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| Indole-based thiadiazoles | Acetylcholinesterase (AChE) | Hydrogen bonding and π-π stacking within the active site. | mdpi.com |
| Indole-based diaza-sulphonamides | JAK-3 Protein | Hydrogen bond interactions similar to known drugs. | nih.gov |
| Indole dipeptide derivatives | DNA gyrase | π-π stacking with DNA nucleotides and hydrogen bonding with amino acid residues. | nih.gov |
This table summarizes findings for various indole derivatives to illustrate the utility of molecular docking.
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. acs.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions that contribute to the binding affinity. nih.gov
For this compound, an MD simulation could be initiated from a docked pose. The simulation would reveal how the ligand and protein adjust to each other, the stability of key hydrogen bonds, and the role of water molecules in the binding site. acs.org Such simulations are crucial for confirming the stability of a predicted binding mode and for understanding the energetic contributions of different interactions. nih.gov For instance, MD simulations have been used to confirm the binding interactions of indole derivatives with targets like butyrylcholinesterase and DNA gyrase. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies on indole derivatives have been applied to various therapeutic targets, including enzymes and pathogens. For instance, the antifungal properties of indole derivatives against Candida albicans have been explored using QSAR. In one such study, a model was developed for a series of 52 indole compounds. tandfonline.comnih.gov The model revealed that descriptors related to the three-dimensional arrangement and electronic properties of the molecules were crucial for their antifungal activity. tandfonline.com Specifically, the descriptors GATS8p, R7e+, and G2e were found to have a negative impact on activity, while ATS3p and RDF045 had a positive effect. tandfonline.com This suggests that substituents that decrease the values of the former descriptors and increase the values of the latter could lead to more potent antifungal agents. tandfonline.com The statistical robustness of this particular QSAR model was confirmed by a high squared correlation coefficient (R²) of 0.7884 and a cross-validated squared correlation coefficient (Q²) of 0.68663. tandfonline.comnih.gov
In another area, QSAR analysis has been instrumental in the study of indole analogues as inhibitors of monoamine oxidase (MAO), an important enzyme in the central nervous system. acs.orgacs.org A study employing Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, on a series of indole derivatives identified key pharmacophoric features necessary for MAO inhibition. These included two hydrophobic rings, a donor atom, and an acceptor site. acs.orgacs.org The predictive power of the models for MAO-A and MAO-B inhibition was significant, with cross-validated r² values of 0.743 and 0.603, respectively. acs.orgacs.org The models also indicated that both steric and electrostatic fields contributed equally to the interaction between the indole inhibitors and the enzymes. acs.orgacs.org
Furthermore, QSAR models have been developed to predict the physicochemical properties and toxicity of indole derivatives. jocpr.com For example, a study on 40 indole derivatives established models for predicting lipophilicity (log P) and median lethal dose (LD50). jocpr.com Such models are valuable in the early stages of drug discovery for assessing the potential pharmacokinetic and toxicological profiles of new compounds.
Interactive Data Table: Exemplary Descriptors in Indole Derivative QSAR Studies
| Descriptor | Type | Influence on Activity (Example Study) | Description |
| GATS8p | 2D Autocorrelation | Negative | Geary autocorrelation of lag 8, weighted by atomic polarizabilities. tandfonline.com |
| R7e+ | 3D-MoRSE | Negative | R maximal autocorrelation of lag 7, weighted by atomic Sanderson electronegativities. tandfonline.com |
| G2e | 3D-MoRSE | Negative | 3D-Molecule Representation of Structures based on electron diffraction, weighted by atomic Sanderson electronegativities. tandfonline.com |
| ATS3p | 2D Autocorrelation | Positive | Broto-Moreau autocorrelation of a topological structure, weighted by atomic polarizabilities. tandfonline.com |
| RDF045 | 3D | Positive | Radial Distribution Function at a specific radius, providing information about interatomic distances. tandfonline.com |
| Steric Fields | 3D-QSAR (CoMFA) | Equal Contribution | Describes the spatial arrangement and bulk of the molecule. acs.orgacs.org |
| Electrostatic Fields | 3D-QSAR (CoMFA) | Equal Contribution | Describes the distribution of positive and negative charges within the molecule. acs.orgacs.org |
Biological Activities and Mechanistic Studies Excluding Human Clinical Data
Antimicrobial Efficacy Investigations
No published studies were found that specifically investigate the antimicrobial properties of 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one. The following subsections, therefore, cannot be populated with data for this specific compound.
There is no available data from in vitro studies on the antibacterial activity of this compound against Gram-positive or Gram-negative bacteria.
Information regarding the in vitro antifungal activity of this compound against any fungal species is not present in the available scientific literature.
As there are no primary studies on the antimicrobial activity of this compound, there are consequently no mechanistic studies on its potential microbial targets such as DNA gyrase or topoisomerase IV.
Anticancer Activity Research
No specific research dedicated to the anticancer activities of this compound has been found in published scientific literature. The subsections below are therefore not populated with specific findings.
There are no available reports detailing in vitro antiproliferative or cytotoxicity assays of this compound on any cancer cell lines.
Due to the absence of primary anticancer activity research on this compound, there are no subsequent investigations into its potential to induce apoptosis or modulate the cell cycle.
Exploration of Molecular Targets in Cancer Pathways (e.g., Mcl-1 inhibition)
The inhibition of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, has been identified as a promising therapeutic strategy in oncology. nih.gov Mcl-1 is crucial for the survival of various cancer cells, and its overexpression is linked to tumor development and resistance to conventional cancer therapies. nih.gov The search for small molecule inhibitors of Mcl-1 is an active area of research.
While the core structure of this compound contains an indole (B1671886) moiety, a feature present in some Mcl-1 inhibitors, specific data on its direct inhibitory activity against Mcl-1 is not extensively documented in publicly available literature. Research on Mcl-1 inhibitors has often focused on more complex indole-based scaffolds. For instance, studies have described the development of potent inhibitors featuring a tricyclic indole-lactam core or 1H-indole-2-carboxylic acid derivatives. nih.govnih.gov These compounds have been shown to bind to the BH3 binding groove of Mcl-1, inducing apoptosis in cancer cells. nih.gov The indole moiety in some of these advanced inhibitors has been observed to form a cation-π interaction with Arginine 263 (Arg263) within the Mcl-1 protein, a key interaction for binding affinity. nih.gov However, without specific enzymatic or cellular assay data for this compound, its potential as a direct Mcl-1 inhibitor remains speculative.
Other Pharmacological Activities in Preclinical Models
Antioxidant Activity Assessment
In Vivo Efficacy Studies in Non-Human Animal Models (e.g., murine septicemia)
Murine models of septicemia are crucial for evaluating the in vivo efficacy of potential therapeutic agents against systemic infections. These models typically involve inducing a bacterial infection in mice and then administering the test compound to assess its impact on survival and bacterial clearance. nih.gov While research has been conducted on various compounds in murine septicemia models, demonstrating the efficacy of agents like plazomicin (B589178) against Enterobacteriaceae infections, there is no specific information in the available literature regarding the testing or efficacy of this compound in such a model. nih.gov Studies have shown that host-pathogen interactions and the resulting inflammatory response are critical determinants of outcome in these models. nih.gov Without dedicated in vivo studies, the potential therapeutic effect of this specific compound in a septicemia context is unknown.
Enzymatic Assay Characterization of Biological Interactions
Enzymatic assays are fundamental in drug discovery and development for characterizing the interaction between a compound and a specific protein target. These assays can determine a compound's inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50), providing a quantitative measure of its potency. For example, in the context of Mcl-1 inhibition, a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay is often used to measure the binding affinity of a compound to the Mcl-1 protein. nih.gov Similarly, various enzymatic assays are employed to assess antioxidant activity, such as the Oxygen Radical Absorbance Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests, which measure the ability of a compound to neutralize specific radical species. mdpi.com
Despite the availability of these well-established assay methodologies, a review of scientific literature did not yield specific enzymatic assay data for this compound. The characterization of its biological interactions at an enzymatic level has not been reported.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Variations on Indole (B1671886) Ring on Biological Efficacy and Selectivity
The indole ring is a "privileged scaffold" in drug discovery, and its substitution pattern significantly modulates the biological activity of its derivatives. bldpharm.com The benzene (B151609) portion of the indole ring (positions C4, C5, C6, and C7) offers multiple sites for modification. The electronic and steric properties of substituents on this ring can drastically alter a compound's affinity and selectivity for biological targets.
Site-selective functionalization of the indole core, particularly at the C4 through C7 positions, has been a significant challenge in synthetic chemistry, but recent advancements in directing group strategies have enabled more systematic exploration. nih.govresearchgate.net For 1-acylindoles like the title compound, substitutions on the indole ring can influence interactions with target proteins. For instance, in studies of other indole derivatives, introducing electron-withdrawing or electron-donating groups at various positions has been shown to tune the molecule's electronic properties and thereby its binding capabilities. nih.gov
The C5 position of the indole ring is often a key position for substitution to enhance biological activity. Studies on other indole-based compounds have shown that introducing small, lipophilic, or hydrogen-bond-donating/accepting groups at C5 can lead to improved potency. For example, methoxy (B1213986) or hydroxyl groups at the C5 position have been found to be favorable for the cytotoxic activity of some indole scaffolds. nih.gov Conversely, bulky substituents may cause steric hindrance, potentially decreasing binding affinity.
The functionalization at the C4, C6, and C7 positions is less common but can be critical for achieving selectivity. frontiersin.orgnih.gov Directing groups can be employed to achieve site-selective C-H functionalization at these positions, allowing for the introduction of a variety of chemical moieties. nih.gov The impact of these substitutions is highly dependent on the specific biological target's topology.
Table 1: Predicted Impact of Indole Ring Substituents on Biological Activity
| Position | Substituent Type | Predicted Effect on Efficacy | Rationale |
|---|---|---|---|
| C4 | Small, polar (e.g., -OH, -NH2) | Potential for increased selectivity | Can form specific hydrogen bonds with target; less common substitution site may offer unique interactions. |
| C5 | Methoxy (-OCH3) | Potentially increased efficacy | Common modification in bioactive indoles, can enhance binding through electronic effects. nih.gov |
| C5 | Halogen (e.g., -F, -Cl) | Variable; may increase potency or alter selectivity | Can modulate lipophilicity and electronic character, potentially forming halogen bonds. |
| C6 | Electron-withdrawing (e.g., -NO2) | Potentially decreased general activity but may increase selectivity | Can significantly alter the electron density of the indole ring system. |
| C7 | Small alkyl (e.g., -CH3) | Potential for improved metabolic stability and selectivity | Can block metabolically vulnerable sites and provide specific steric interactions. nih.gov |
Influence of Modifications to the Butanone Chain and Hydroxyl Group Positioning
Key modifications to the butanone chain include altering its length, rigidity, and the position of the hydroxyl and ketone groups. For example, extending or shortening the four-carbon chain would change the distance between the indole core and the terminal hydroxyl group, which could be critical for optimal interaction with a target protein. Introducing conformational constraints, such as a double bond or a cyclic element within the chain, could lock the molecule into a more bioactive conformation, potentially increasing potency.
The hydroxyl group is a key feature, likely acting as a hydrogen bond donor and/or acceptor. Its removal would likely lead to a significant loss of activity if it is involved in a critical binding interaction. Shifting the hydroxyl group from the C4 position to C2 or C3 would create new stereoisomers and alter the molecule's spatial arrangement of functional groups, which would be expected to have a profound impact on biological potency. Phosphorylation of the hydroxyl group is another possible modification that can influence the chemical properties of the side chain. nih.gov
The ketone moiety also plays a crucial role, acting as a hydrogen bond acceptor. Its reduction to a secondary alcohol would introduce a new chiral center and increase the molecule's flexibility and polarity. Conversely, its replacement with other functional groups, such as an amide or an ester, would fundamentally change the electronic and steric properties of the side chain.
Table 2: Predicted Effects of Butanone Chain and Hydroxyl Group Modifications
| Modification | Predicted Effect on Potency | Rationale |
|---|---|---|
| Chain Extension (e.g., pentanone) | Likely decrease | May disrupt optimal positioning of the hydroxyl group relative to the indole. |
| Chain Shortening (e.g., propanone) | Likely decrease | Alters the spatial relationship between key pharmacophoric elements. |
| Hydroxyl Position (C2 or C3) | Significant change in activity/selectivity | Creates new diastereomers with different 3D arrangements, affecting target fit. |
| Hydroxyl to Methoxy Ether | Likely decrease | Removes a key hydrogen bond donating capability. |
| Ketone Reduction to Alcohol | Variable | Introduces a new chiral center and changes polarity; effect depends on target requirements. |
Stereochemical Aspects and Their Contribution to Biological Potency
The presence of a chiral center at the C4 position of the butanone chain (the carbon bearing the hydroxyl group) means that 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
The differential interaction arises from the three-dimensional arrangement of the substituents around the chiral center. One enantiomer may fit perfectly into the binding site of a target protein, forming multiple high-energy interactions, while the other enantiomer may be unable to achieve the same optimal fit, resulting in weaker binding or no binding at all.
Therefore, the biological activity of this compound is likely to be stereoselective. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to off-target effects. Consequently, the synthesis and biological evaluation of the individual (R) and (S) enantiomers are essential steps in the preclinical development of this compound to identify the more potent and safer isomer for further investigation.
Design and Synthesis of Compound Libraries for Comprehensive SAR Exploration
To fully explore the structure-activity relationships of this compound, the design and synthesis of a compound library are indispensable. Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating a large number of analogs for high-throughput screening. youtube.com
A typical strategy for building a library around this scaffold would involve a convergent synthesis approach. A diverse set of substituted indoles would be prepared or purchased. In parallel, a set of modified butanone side chains could be synthesized. These two sets of building blocks would then be combined to generate the final library of compounds.
The "split-and-pool" synthesis method is a common combinatorial technique where a solid support resin is divided into portions, each reacting with a different building block. nih.gov The portions are then recombined, mixed, and split again for the next reaction step. This allows for the exponential generation of a vast number of unique compounds. Alternatively, parallel synthesis in multi-well plates allows for the creation of spatially addressed libraries, where the structure of each compound in a specific well is known, simplifying the process of hit identification. researchgate.net
For the this compound scaffold, a library design could include:
Indole Ring Diversity: A wide range of commercially available or synthetically accessible substituted indoles (e.g., with fluoro, chloro, methyl, methoxy, or nitro groups at positions 4, 5, 6, and 7) would be used.
Side Chain Diversity: The butanone side chain could be varied by using different halo-ketones in the initial alkylation of the indole nitrogen, allowing for changes in chain length and the introduction of other functional groups.
The resulting library would then be screened against the biological target of interest to identify "hits." The SAR data from these initial hits would then guide the synthesis of smaller, more focused libraries to optimize potency and selectivity.
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes
The future synthesis of 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one and related N-acylindoles is poised for significant advancements, moving towards greener and more efficient methodologies. Current synthetic strategies for similar structures, such as 4-hydroxyindoles, often involve multi-step processes that can be temperature-sensitive and result in challenging isomeric mixtures. researchgate.net For instance, the Bischler-Möhlau reaction, a classic method for indole (B1671886) synthesis, is being modified to operate at lower temperatures to improve yields and reduce the formation of tarry byproducts. researchgate.net
Future research will likely focus on developing one-pot syntheses and utilizing novel catalytic systems. For example, methods for creating 4-hydroxy-1-indanone (B1297909) from dihydrocoumarin (B191007) are being optimized for industrial-scale production, emphasizing shorter routes, readily available materials, and environmentally friendly conditions. google.com The development of decarbonative routes to generate N-acyliminium ion intermediates presents another innovative avenue for creating complex indole structures. rsc.org These advanced synthetic strategies could be adapted for the efficient and stereoselective production of this compound, making it more accessible for extensive biological screening and application development.
Identification of New Biological Targets and Pathways
The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. mdpi.comnih.gov Derivatives of indole have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. mdpi.comnih.govnih.gov The structural versatility of the indole nucleus allows it to mimic peptide structures and bind to enzymes, opening doors for the discovery of drugs with novel mechanisms of action. nih.gov
For a compound like this compound, future research will aim to identify its specific biological targets. Given the activities of related indole compounds, potential targets could include:
Tubulin: Many indole derivatives act as tubulin polymerization inhibitors, a key mechanism in cancer therapy. mdpi.comtandfonline.com
Protein Kinases and Topoisomerases: These enzymes are critical for cell proliferation and are established targets for anticancer drugs. mdpi.comnih.gov
Inflammatory Pathway Proteins: Indole compounds like Indomethacin (B1671933) target key inflammatory pathways such as NF-κB and COX-2. mdpi.com
Viral Proteins: Indole derivatives have shown promise as inhibitors of various viral life cycle stages, including entry, replication, and protein function. nih.govnih.gov
Indoleamine 2,3-dioxygenase 1 (IDO-1): As an immunosuppressive enzyme, IDO-1 is a significant target in cancer immunotherapy, and novel indole-based inhibitors are actively being sought. mdpi.com
Systematic screening of this compound against panels of these and other enzymes and receptors will be a crucial step in uncovering its therapeutic potential.
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery, and their application to indole derivatives is a burgeoning field. mdpi.com Advanced computational methods can predict the biological activity and pharmacokinetic properties of compounds like this compound before they are even synthesized.
Future research will leverage techniques such as:
Molecular Docking: To predict the binding affinity and interaction modes of the compound with various protein targets. Studies have already used this to understand how indole derivatives bind to targets like tubulin and estrogen receptors. mdpi.com
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound within a biological environment, providing insights into the stability of ligand-protein complexes over time. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the chemical structure of a series of indole derivatives with their biological activity, guiding the design of more potent and selective analogs. researchgate.net
These predictive models will accelerate the optimization of lead compounds, reduce the reliance on expensive and time-consuming experimental screening, and help in designing molecules with improved efficacy and safety profiles.
Potential Integration in Interdisciplinary Research Fields
The unique photophysical properties and versatile chemistry of the indole nucleus make it an ideal scaffold for applications beyond traditional pharmacology. researchgate.net Future research is expected to see the integration of indole-containing hydroxyketones like this compound into various interdisciplinary fields.
Chemical Probes and Biosensors: Indole-based compounds are increasingly being developed as fluorescent chemosensors for detecting a variety of ions and biologically important molecules. researchgate.netsjp.ac.lk Their inherent fluorescence, which can be modulated upon binding to a specific analyte, makes them excellent candidates for:
Ion Detection: Indole derivatives have been designed to selectively detect metal cations like Zn2+ and Cu2+, as well as anions like fluoride. sjp.ac.lkspectroscopyonline.commdpi.com This has applications in environmental monitoring and understanding cellular ion homeostasis.
Bioimaging: Fluorescent indole probes can be used to visualize the distribution and dynamics of specific molecules within living cells and organisms, such as zebrafish. mdpi.comresearchgate.net The development of "turn-on" fluorescent probes, where fluorescence is enhanced upon binding, is a particularly active area of research. spectroscopyonline.com
The hydroxyketone moiety of this compound could be functionalized to create novel probes with unique sensing capabilities.
Challenges and Opportunities in Optimizing Indole-Containing Hydroxyketones for Research Applications
While the potential is vast, the journey of developing indole-containing hydroxyketones from a laboratory chemical to a valuable research tool or therapeutic lead is fraught with challenges. A primary hurdle is achieving target specificity. The same structural versatility that allows indoles to bind to many targets can also lead to off-target effects. mdpi.com
Another challenge lies in optimizing drug-like properties, including solubility, metabolic stability, and bioavailability. mdpi.com Ongoing research focuses on structural modifications to the indole core to enhance these properties. tandfonline.com
However, these challenges present significant opportunities. The vast chemical space of indole derivatives remains largely unexplored. researchgate.net There is immense potential to:
Create Diverse Chemical Libraries: By employing modern, efficient synthetic routes, vast libraries of indole-containing hydroxyketones can be generated for high-throughput screening.
Develop Hybrid Molecules: Combining the indole scaffold with other pharmacophores is a promising strategy to create molecules with synergistic or novel biological activities. mdpi.com
Explore Natural Product Scaffolds: Many complex and potent natural products are built around an indole core, providing inspiration for the design of new therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one derivatives?
- Methodological Answer : Derivatives of this compound are typically synthesized via condensation reactions. For example, 1H-indole-3-carbaldehyde oxime can react with 2-chloroacetamide derivatives in DMF under reflux (80°C, 8 hours) using potassium iodide and potassium carbonate as catalysts. The products are purified by recrystallization from ethanol . Microwave-assisted synthesis is another efficient approach, as demonstrated in the Corey–Chaykovsky epoxidation of indole-containing precursors, which reduces reaction times and improves yields .
Q. How is the structural characterization of this compound derivatives validated?
- Methodological Answer : Characterization involves a combination of analytical techniques:
- FT-IR : Confirms functional groups (e.g., hydroxyl, ketone).
- 1H-NMR : Assigns proton environments and confirms substitution patterns.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- Elemental analysis : Ensures purity and stoichiometric composition .
Q. What assays are used to evaluate the antioxidant activity of indole derivatives like this compound?
- Methodological Answer : Two primary assays are employed:
-
FRAP (Ferric Reducing Antioxidant Power) : Measures the reduction of Fe³⁺-TPTZ to Fe²⁺-TPTZ (blue color) at 593 nm. Results are quantified using a calibration curve (e.g., ascorbic acid) .
-
DPPH (1,1-Diphenyl-2-picrylhydrazyl) : Tracks radical scavenging by monitoring the absorbance decrease at 517 nm when DPPH• is neutralized. Activity is expressed as % inhibition relative to controls .
Example Data Table :
Compound FRAP (50 µg/mL) DPPH (100 µg/mL) 3a 82% 78% 3j 95% 91% 3k 89% 85%
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for specific biological targets?
- Methodological Answer :
- Conformational analysis : Tools like ChemDraw Ultra and PM3 semi-empirical methods predict stable geometries and electronic properties.
- Docking studies : Simulate interactions with receptors (e.g., antioxidant enzymes) to identify critical binding motifs (e.g., halogen-substituted phenyl rings enhance activity) .
- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., electron-withdrawing groups) with experimental bioactivity data .
Q. What strategies mitigate discrepancies in reported antioxidant efficacy across studies?
- Methodological Answer : Discrepancies arise from variations in:
- Assay conditions (e.g., pH, temperature, solvent polarity).
- Structural modifications (e.g., halogen substitution at the para position increases radical scavenging by 20–30% compared to meta) .
- Validation : Cross-referencing multiple assays (FRAP + DPPH) and standardizing protocols (e.g., IC₅₀ calculations) improve reproducibility .
Q. How does photodegradation impact the stability of this compound in experimental settings?
- Methodological Answer : UV-Vis exposure studies (e.g., 1.065 Einstein/dm³·min) reveal gradual photodegradation (43–57% over 30 minutes). LC–MS/MS monitors degradation products (e.g., hydroxylated byproducts), necessitating light-protected storage and inert atmospheres for long-term stability .
Q. What advanced catalytic systems improve the synthesis of indole-containing compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
